molecular formula C10H7N3S B13637484 2-(1H-pyrazol-4-yl)benzo[d]thiazole CAS No. 40142-85-6

2-(1H-pyrazol-4-yl)benzo[d]thiazole

Cat. No.: B13637484
CAS No.: 40142-85-6
M. Wt: 201.25 g/mol
InChI Key: FIDWSDWHERQYDU-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)benzo[d]thiazole is a versatile heterocyclic compound that integrates pyrazole and benzothiazole pharmacophores, making it a valuable scaffold in medicinal chemistry and drug discovery research. The benzothiazole nucleus is a privileged structure in anticancer agent development . Concurrently, the pyrazole ring is a well-documented scaffold known for its significant antimicrobial and antifungal properties . The strategic fusion of these two moieties in a single molecule is a rational approach to creating new chemical entities with enhanced and potentially multi-targeting biological activities. This compound serves as a key intermediate for researchers synthesizing novel hybrids for biological screening. Its structural framework is of high interest in developing potential therapeutic agents. Scientific literature indicates that related pyrazolyl-benzothiazole derivatives have demonstrated promising antiproliferative activity in vitro, with specific compounds showing potent cytotoxicity and the ability to promote apoptosis in cancer cell lines, including triple-negative breast cancer cells . Furthermore, analogous molecular architectures incorporating pyrazole, thiazole, and other heterocycles have exhibited significant antimicrobial activity against Gram-positive bacteria, as well as notable free radical-scavenging antioxidant properties . The compound is supplied for Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40142-85-6

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12)

InChI Key

FIDWSDWHERQYDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CNN=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 1h Pyrazol 4 Yl Benzo D Thiazole

Classical and Modern Synthetic Approaches to the Benzothiazole (B30560) Ring System

The benzothiazole core is a cornerstone of many synthetic endeavors. nih.govnih.govresearchgate.net Historically, the most prevalent method for its synthesis involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as carboxylic acids, aldehydes, or acid chlorides. wikipedia.orgjchemrev.comchemicalbook.com This foundational approach, often referred to as the Jacobson synthesis when starting from thiobenzanilides, has been refined over the years to improve yields and expand substrate scope. jchemrev.com

Modern synthetic strategies have increasingly focused on principles of green chemistry, emphasizing the use of milder reagents, atom economy, and environmentally benign conditions. nih.govmdpi.com These contemporary methods include:

Oxidative Condensation: Direct condensation of 2-aminothiophenols with aldehydes or alcohols under oxidative conditions. nih.govmdpi.com Various oxidizing agents, from hydrogen peroxide/HCl to air in DMSO, have been employed. chemicalbook.commdpi.comorganic-chemistry.org Visible light-mediated photocatalysis has also emerged as a green alternative. nih.govmdpi.com

Intramolecular Cyclization: The cyclization of ortho-substituted anilines, such as o-iodothiobenzanilides or N-(2-halophenyl)thioureas, provides a versatile route to 2-substituted benzothiazoles. mdpi.compharmacyjournal.innih.gov These reactions can often be achieved under metal-free conditions. nih.gov

Multicomponent Reactions: One-pot syntheses involving the reaction of anilines, a sulfur source (like elemental sulfur or K2S), and a carbon source (such as DMSO) offer an efficient pathway to the benzothiazole ring. organic-chemistry.orgdntb.gov.ua

Table 1: Comparison of Classical and Modern Benzothiazole Synthesis Methods
MethodStarting MaterialsKey FeaturesReferences
Classical Condensation2-Aminothiophenol and Carboxylic Acids/AldehydesWell-established, versatile wikipedia.orgjchemrev.comchemicalbook.com
Oxidative Condensation2-Aminothiophenol and Aldehydes/AlcoholsOften uses green oxidants (e.g., air, H2O2) nih.govmdpi.comorganic-chemistry.org
Intramolecular Cyclizationo-Substituted AnilinesGood for specific substitutions, can be metal-free mdpi.compharmacyjournal.innih.gov
Multicomponent ReactionsAnilines, Sulfur Source, Carbon SourceHigh atom economy, one-pot synthesis organic-chemistry.orgdntb.gov.ua

Strategies for Constructing the 1H-Pyrazole Moiety

The synthesis of the pyrazole (B372694) ring is a well-documented field, with several robust methods available to organic chemists. researchgate.netchim.it The most common and versatile approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. researchgate.netchim.itijpsjournal.com This method allows for the introduction of a wide variety of substituents on the pyrazole ring.

Other significant strategies for pyrazole synthesis include:

1,3-Dipolar Cycloaddition: The reaction of a 1,3-dipole, such as a diazo compound or nitrile imine, with a dipolarophile containing a carbon-carbon multiple bond is a powerful tool for constructing the pyrazole ring. researchgate.netchim.it This approach often offers high regioselectivity. tandfonline.com

Multicomponent Reactions: One-pot, multi-component procedures have been developed for the efficient synthesis of substituted pyrazoles. organic-chemistry.org For instance, the condensation of an aldehyde, tosylhydrazine, and a terminal alkyne can directly yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

From Propargylic Precursors: Propargylic alcohols and amines can serve as valuable starting materials for pyrazole synthesis through various cyclization strategies. organic-chemistry.org

Table 2: Key Strategies for 1H-Pyrazole Synthesis
StrategyKey ReactantsDescriptionReferences
Cyclocondensation1,3-Dicarbonyl compounds and HydrazinesA classical and widely used method for forming the pyrazole ring. researchgate.netchim.itijpsjournal.com
1,3-Dipolar CycloadditionDiazo compounds/Nitrile imines and Alkynes/AlkenesA cycloaddition reaction that forms the five-membered ring in a single step. researchgate.netchim.ittandfonline.com
Multicomponent ReactionsAldehydes, Hydrazines, and AlkynesAn efficient one-pot synthesis for creating diverse pyrazole derivatives. organic-chemistry.org

Coupling Reactions and Linkage Strategies for C-2 Substitution of Benzothiazole with Pyrazole

The crucial step in the synthesis of 2-(1H-pyrazol-4-yl)benzo[d]thiazole is the formation of the bond between the C-2 position of the benzothiazole ring and the C-4 position of the pyrazole ring. This can be achieved through various coupling strategies.

One-Pot Multicomponent Reactions in Synthesis.dntb.gov.uaresearchgate.net

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules. dntb.gov.uaresearchgate.net For the synthesis of pyrazole-tethered benzothiazoles, a metal-free domino approach has been developed. dntb.gov.uaresearchgate.net This method can involve the one-pot reaction of pyrazole carbaldehydes, electron-rich aromatic amines, and elemental sulfur. dntb.gov.ua Another example includes the reaction of 2-hydrazinobenzothiazole (B1674376) with ethyl acetoacetate (B1235776) to form a pyrazolone (B3327878) intermediate, which can be further functionalized. nih.gov MCRs are also employed in the synthesis of pyrazolyl-thiazole derivatives, which are structurally related to the target compound. nih.gov

Catalyst-Free and Environmentally Conscious Synthetic Routes.mdpi.com

In line with the principles of green chemistry, catalyst-free synthetic routes are highly desirable. mdpi.com The synthesis of 2-arylbenzothiazoles can be achieved from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system without the need for a catalyst. chemicalbook.comorganic-chemistry.org Similarly, metal-free and catalyst-free C-S/C-O bond formation strategies have been reported for the synthesis of pyrazole-conjugated thioamides and amides, which are relevant precursors. beilstein-journals.org These methods often rely on the inherent reactivity of the starting materials under specific solvent and temperature conditions.

Transition-Metal-Free C-S Bond Forming Methodologies.researchgate.net

The formation of the C-S bond in the benzothiazole ring is a critical step. Transition-metal-free methods for this transformation are gaining prominence. dntb.gov.uaresearchgate.net One such strategy involves the base-promoted cyclization of N'-(substituted)-N-(2-halophenyl)thioureas, O'-(substituted)-N-(2-halophenyl)carbamothioates, or N-(2-halophenyl)thioamides in dioxane. nih.gov This approach avoids the use of transition metals and offers high yields and tolerance for various functional groups. nih.gov Furthermore, a metal-free domino approach has been devised for the construction of two C-S bonds in the synthesis of pyrazole-tethered benzothiazoles using pyrazole carbaldehydes, aromatic amines, and elemental sulfur. dntb.gov.ua

Regioselectivity and Stereochemical Control in Synthetic Transformations.acgpubs.org

Achieving the desired regiochemistry is paramount in the synthesis of this compound. The substitution pattern on both the pyrazole and benzothiazole rings can significantly influence the biological activity. In the synthesis of pyrazoles from unsymmetrical 1,3-diketones and hydrazines, the reaction conditions, particularly the solvent, can have a profound impact on the regioselectivity of the final product. organic-chemistry.org For instance, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to favor the formation of one regioisomer over the other. organic-chemistry.org

In the context of linking the two heterocyclic systems, regioselective synthesis has been reported for pyrazole and isoxazole (B147169) derivatives incorporating a benzothiazole moiety via 1,3-dipolar cycloaddition reactions. tandfonline.comtandfonline.com The regioselectivity of these reactions can be rationalized and predicted using computational methods like Density Functional Theory (DFT). tandfonline.comtandfonline.com For pyrazolyl-thiazole systems, regioselective synthesis has been achieved through the condensation of a pyrazole-1-carbothioamide with an α-bromo-1,3-diketone, where the nucleophilic attack of the imine nitrogen occurs at the less sterically hindered carbonyl carbon. nih.gov

Table 3: Factors Influencing Regioselectivity
Reaction TypeControlling FactorsOutcomeReferences
Pyrazole formation from 1,3-diketonesSolvent (e.g., DMAc vs. protic solvents)Favors one regioisomer organic-chemistry.org
1,3-Dipolar CycloadditionElectronic and steric effects of substituentsPredictable regioselectivity tandfonline.comtandfonline.com
Pyrazolyl-thiazole synthesisSteric hindrance at carbonyl carbonsNucleophilic attack at the less hindered site nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound and its derivatives is crucial for enabling further research into their potential applications. A key strategy involves the one-pot condensation reaction between a pyrazole-4-carbaldehyde derivative and 2-aminothiophenol. Research into a closely related compound, 2-(1,3-diphenyl-1H-pyrazol-4-yl)benzo[d]thiazole, has shed light on the critical parameters that can be fine-tuned to maximize the reaction yield.

A study systematically investigated the influence of various solvents, catalysts, and temperatures on the outcome of the synthesis. researchgate.net The reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 2-aminothiophenol was used as a model system to explore these parameters. The findings from this optimization study are summarized in the interactive data table below.

Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of a 2-(Pyrazol-4-yl)benzothiazole Derivative researchgate.net

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1Methanol-Reflux1235
2Dichloromethane-Reflux1240
3Acetonitrile-Reflux1045
4Ethanol (B145695)-Reflux1032
5-Gd(OTf)₃50656
6Ethanolp-TSAReflux665
7EthanolAcetic AcidReflux568
8EthanolTFAReflux670
9EthanolH₂SO₄Reflux675
10EthanolHClReflux671
11EthanolGd(OTf)₃Reflux293

The data clearly demonstrates that the choice of solvent and catalyst has a profound impact on the reaction's efficiency. While the reaction proceeds without a catalyst, the yields are generally low, ranging from 32% to 45%. The introduction of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), acetic acid, trifluoroacetic acid (TFA), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl), leads to a significant improvement in yields, which climb to the 65-75% range.

However, the most dramatic enhancement is observed with the use of a Lewis acid catalyst, specifically Gadolinium(III) trifluoromethanesulfonate (B1224126) (Gd(OTf)₃). In ethanol at reflux temperature, this catalyst facilitates the reaction to completion in just 2 hours, affording an excellent yield of 93%. researchgate.net This highlights the remarkable catalytic activity of Gd(OTf)₃ in this transformation. The optimized conditions of using ethanol as the solvent and Gd(OTf)₃ as the catalyst at reflux temperature represent a highly efficient and time-saving protocol for the synthesis of this class of compounds. researchgate.net

Green Chemistry Principles in Pyrazolyl-Benzothiazole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound and its analogs can be approached through several strategies that align with these principles.

One of the most effective green strategies is the use of catalyst-free or metal-free reaction conditions. researchgate.net A domino approach has been developed for the construction of pyrazole-tethered benzothiazoles that avoids the use of transition metals. researchgate.net This method involves a one-pot reaction of pyrazole carbaldehydes with electron-rich aromatic amines, which can be extended to the synthesis of the target molecule. researchgate.net Such metal-free strategies not only reduce the environmental burden associated with metal catalysts but also simplify purification procedures.

The use of environmentally benign solvents is another cornerstone of green chemistry. The optimized synthesis of the related 2-(1,3-diphenyl-1H-pyrazol-4-yl)benzo[d]thiazole utilizes ethanol as the solvent. researchgate.net Ethanol is considered a green solvent due to its low toxicity, biodegradability, and derivation from renewable resources. Other green approaches for the synthesis of benzothiazole derivatives, which could be adapted for the target compound, include the use of water as a solvent and microwave irradiation. nih.govripublication.com Microwave-assisted synthesis, in particular, can significantly reduce reaction times and energy consumption. nih.gov

Furthermore, the development of one-pot synthesis, as demonstrated in the gadolinium-catalyzed reaction, contributes to the greenness of the process. researchgate.net One-pot reactions reduce the number of synthetic steps, minimize the generation of waste, and save time and resources. By combining multiple transformations in a single reaction vessel, the need for intermediate isolation and purification is eliminated, leading to a more atom-economical and environmentally friendly process.

Recent advances in the synthesis of benzothiazole compounds have also explored the use of reusable catalysts and solvent-free reaction conditions. mdpi.com For instance, solid acid catalysts like Amberlite IR-120 resin have been employed for the synthesis of 2-substituted benzothiazoles under microwave irradiation. nih.gov These catalysts can be easily recovered and reused, further enhancing the sustainability of the synthetic route. The application of such green methodologies to the synthesis of this compound holds significant promise for developing more sustainable and efficient production methods.

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Proton/Carbon Environments

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-(1H-pyrazol-4-yl)benzo[d]thiazole and its derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively. fyicenter.comnih.govnih.gov

¹H NMR Spectral Analysis and Signal Assignment

The ¹H NMR spectrum of pyrazole-conjugated benzothiazole (B30560) derivatives reveals characteristic signals that confirm the presence of both the pyrazole (B372694) and benzothiazole ring systems. fyicenter.com For instance, a singlet observed at approximately 8.89 ppm is indicative of the pyrazole proton, confirming the five-membered pyrazole ring. fyicenter.com The aromatic protons of the benzothiazole ring typically appear as multiplets in the downfield region of the spectrum. For a related derivative, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the benzothiazole protons were observed as a triplet at 7.34 ppm and 7.46 ppm, and as doublets at 7.89 ppm and 8.03 ppm. nih.gov The pyrazolone (B3327878) proton in this derivative appeared as a singlet at 8.35 ppm. nih.gov

¹H NMR Spectral Data for 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one nih.gov
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
CH₃3.80s-Methyl group
CH₃4.01s-Methyl group
Benzothiazole H7.34t7.2Aromatic proton
Benzothiazole H7.46t7.2Aromatic proton
Benzothiazole H7.89d7.6Aromatic proton
Benzothiazole H8.03d8.0Aromatic proton
Pyrazolone H8.35s-Pyrazolone proton

¹³C NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In pyrazole-conjugated benzothiazole derivatives, the carbon signals are assigned based on their chemical environment. For a series of pyrazolyl-phenyl thiazole (B1198619) derivatives, the carbon of the C=S group appeared highly downfield at 180.2 ppm, while the CH₂ of the pyrazoline ring was observed at 46.1 ppm. ekb.eg The carbons of the aromatic rings typically resonate in the range of 109-153 ppm. ekb.eg

Two-Dimensional NMR Techniques for Connectivity Mapping

While specific 2D NMR data for the parent compound this compound is not detailed in the provided results, the analysis of related structures often employs techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon connectivities, respectively. This allows for unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of a molecule. fyicenter.comnih.gov

The FT-IR spectra of pyrazole-conjugated benzothiazole derivatives show characteristic absorption bands. For example, a band around 1572 cm⁻¹ is attributed to the Ar–C=C stretching, while a band at 1429 cm⁻¹ corresponds to the Ar C–N stretching. fyicenter.com The presence of the benzothiazole and pyrazole rings is confirmed by bands around 1057 cm⁻¹ and 961 cm⁻¹ (N–N stretching), respectively. fyicenter.com The C–S stretching vibration is typically observed around 684 cm⁻¹. fyicenter.com For a related benzothiazole derivative, the IR spectrum showed bands for aromatic C-H stretching at 3068 cm⁻¹, methyl C-H stretching at 2930 cm⁻¹, C=O stretching at 1620 cm⁻¹, and C=N stretching at 1598 cm⁻¹. nih.gov

Selected IR Absorption Bands for Pyrazole-Conjugated Benzothiazole Derivatives fyicenter.comnih.gov
Wavenumber (cm⁻¹)Vibrational Mode
3068Aromatic C-H stretch
2930Methyl C-H stretch
1620C=O stretch
1598C=N stretch
1572Ar–C=C stretch
1429Ar C–N stretch
1057Benzothiazole ring vibration
961Pyrazole N–N stretch
684C–S stretch

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and formula of a compound. fyicenter.comnih.govekb.eg

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate determination of the molecular mass, which allows for the confirmation of the elemental composition. For various benzothiazole derivatives, HRMS data has been used to confirm their calculated molecular formulas. For example, the calculated m/z for C₁₃H₁₀NS [M+H]⁺ is 212.0534, with a found value of 212.0533. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

HRMS Data for Selected Benzothiazole Derivatives rsc.org
CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
2-phenylbenzo[d]thiazoleC₁₃H₁₀NS212.0534212.0533
2-(4-methoxyphenyl)benzo[d]thiazoleC₁₄H₁₂NOS242.0640242.0643
2-(p-tolyl)benzo[d]thiazoleC₁₄H₁₂NS226.0690226.0695
2-(2-chlorophenyl)benzo[d]thiazoleC₁₃H₉ClNS246.0144246.0149

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

No specific experimental UV-Vis data for this compound was found in the search results.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

No specific X-ray crystallography data for this compound was found in the search results.

Intermolecular Interactions and Crystal Packing

Without a crystal structure, a detailed analysis of intermolecular interactions and packing for this compound cannot be provided.

Theoretical and Computational Chemistry of 2 1h Pyrazol 4 Yl Benzo D Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. researchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular properties, offering a deep understanding of the molecule's behavior. For 2-(1H-pyrazol-4-yl)benzo[d]thiazole, DFT calculations are crucial in elucidating its fundamental chemical characteristics.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the conformation with the lowest energy. Studies on related benzothiazole-pyrazole hybrids have shown that the ring systems tend to be nearly coplanar. nih.gov For instance, in a similar molecule, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the pyrazole (B372694) and benzothiazole (B30560) rings have an interplanar angle of just 3.31(7)°. nih.gov This planarity is a result of the electronic conjugation between the two heterocyclic rings. The optimized geometry reveals specific bond lengths and angles that are crucial for understanding the molecule's stability and reactivity.

Interactive Table: Optimized Geometrical Parameters (Representative Data for a similar system)

Parameter Bond Length (Å) Bond Angle (°)
C-S 1.76 -
C=N 1.32 - 1.38 -
C-C (aromatic) 1.39 - 1.41 -
N-N 1.35 -
C-N 1.35 - 1.45 -
S-C-N - 114
C-N-N - 110

Note: The data presented is representative of typical bond lengths and angles found in pyrazole and benzothiazole ring systems and may not be exact for this compound without specific computational results for this exact molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For molecules containing pyrazole and benzothiazole moieties, the HOMO is typically distributed over the electron-rich parts of the molecule, often the benzothiazole ring system. The LUMO, on the other hand, is often located on the pyrazole ring and the thiazole (B1198619) portion, indicating these are the likely sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity and potential for biological activity.

Interactive Table: FMO Parameters (Representative Data)

Parameter Energy (eV)
E_HOMO -6.5
E_LUMO -1.8

Note: This data is illustrative for similar heterocyclic systems. The exact values for this compound would require specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule. It examines the interactions between filled and vacant orbitals, which contribute to the stability of the molecule. In this compound, significant delocalization is expected between the π-orbitals of the pyrazole and benzothiazole rings. This delocalization stabilizes the molecule and influences its electronic properties. NBO analysis can quantify the energy of these interactions, highlighting the most significant electronic communication pathways within the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. In the MEP map of a molecule like this compound, the nitrogen atoms of the pyrazole and thiazole rings are expected to be regions of negative potential (electron-rich, typically colored red or yellow), making them likely sites for protonation and hydrogen bonding. researchgate.net The hydrogen atoms, particularly the N-H of the pyrazole, will show positive potential (electron-poor, typically colored blue), indicating their acidic nature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can model the molecule's movements and interactions with its environment, such as a solvent. For this compound, MD simulations can reveal how the molecule behaves in an aqueous solution, which is crucial for understanding its biological activity. These simulations can show how water molecules arrange around the solute and how the conformation of the molecule might change in a solvent compared to the gas phase.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the predicted shifts would help in assigning the signals in the experimental spectrum to specific atoms in the molecule, confirming its structural integrity. researchgate.net

IR Spectroscopy: The vibrational frequencies from DFT calculations correspond to the peaks in an Infrared (IR) spectrum. researchgate.net These calculated frequencies help in assigning the experimental IR bands to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. researchgate.netresearchgate.net The calculated maximum absorption wavelength (λ_max) can be compared with the experimental spectrum to understand the electronic structure and chromophores within the molecule.

Interactive Table: Predicted Spectroscopic Data (Representative)

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Aromatic H: 7.0-8.5, Pyrazole N-H: ~13
¹³C NMR Chemical Shift (ppm) Aromatic C: 110-150, C=N: ~160
IR Wavenumber (cm⁻¹) C-H (aromatic): 3000-3100, C=N: 1580-1620

Note: These are typical ranges for such heterocyclic systems and serve as an illustrative guide.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors derived from computational chemistry are essential for predicting the reactivity and selectivity of a molecule. These descriptors are calculated using methods like Density Functional Theory (DFT), which provides a framework for understanding the electronic structure of molecules. nih.gov For this compound and its analogs, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various atomic charge distributions. nih.govnih.gov

The HOMO energy is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. A higher HOMO energy suggests a greater propensity for reaction with electrophiles. Conversely, the LUMO energy relates to the ability to accept electrons, defining its electrophilic character. A lower LUMO energy implies a greater reactivity towards nucleophiles. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A small energy gap generally corresponds to high chemical reactivity, low kinetic stability, and high polarizability. researchgate.net

While specific DFT studies for the exact this compound molecule are not extensively detailed in the available literature, data from structurally similar compounds, such as 2-(2-hydroxyphenyl)benzothiazole (B1206157) and other benzothiazole derivatives, provide valuable insights. nih.govnih.gov For instance, DFT calculations on 2-(2-hydroxyphenyl)benzothiazole using the B3LYP/6-311++G(**) level of theory have been performed to determine its molecular geometry and electronic properties. nih.gov Similarly, studies on N-arylacetamides based on a benzo[d]thiazole scaffold have utilized DFT to reveal their molecular orbital energies. nih.gov

Below is a table summarizing typical quantum chemical descriptor values for related benzothiazole and pyrazole compounds, illustrating the data used for reactivity predictions.

Compound ClassHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)MethodSource
Pyrazole Derivatives-7.67 to -5.60-4.25 to -1.80N/AVarious researchgate.net
2-(2-hydroxyphenyl)benzothiazole-6.07-1.584.49DFT/B3LYP/6-311++G(**) nih.gov
2-(benzo[d]thiazol-2-yl)-N-arylacetamide-8.57-4.114.46DFT/B3LYP/6-311G++(d,p) nih.gov
Acceptor-Donor-Acceptor BenzoselenadiazoleN/AN/A3.70 - 4.28DFT researchgate.net

This table presents data from structurally related compounds to provide context for the likely properties of this compound.

In addition to frontier orbitals, analyses of atomic charges (e.g., Mulliken charges) and Natural Bond Orbital (NBO) analysis help identify specific reactive sites within the molecule. nih.govresearchgate.net NBO analysis, for example, elucidates electron transfer pathways and the degree of conjugation within the molecular system, highlighting interactions between electron donors and acceptors. researchgate.net

In Silico Modeling of Molecular Recognition Processes (Non-Biological Context)

In silico modeling is a powerful tool for investigating how molecules like this compound recognize and interact with other chemical species in a non-biological setting. This is particularly relevant for applications such as chemosensing, where the molecule selectively binds to a target analyte, such as a metal ion or an anion. spectroscopyonline.comresearchgate.net

The core of molecular recognition lies in the specific, non-covalent interactions between a host molecule (the sensor) and a guest molecule (the analyte). These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. Computational modeling can simulate these binding events, providing detailed information on the binding affinity, selectivity, and the mechanism of recognition.

While most documented in silico studies on pyrazole-thiazole hybrids focus on biological targets, the principles and methods are directly applicable to non-biological systems. researchgate.net For example, benzothiazole-based fluorescent sensors have been developed for the highly sensitive and selective detection of ions like cyanide (CN⁻) and mercury (Hg(II)) in environmental samples. spectroscopyonline.comresearchgate.net A novel fluorescent sensor, SU-1, demonstrated an exceptionally low detection limit for cyanide. spectroscopyonline.com Another hybrid compound showed promise for monitoring Hg(II) ions. researchgate.net

The design and optimization of such chemosensors can be significantly accelerated using in silico modeling. Computational techniques, primarily DFT and time-dependent DFT (TD-DFT), can predict how the electronic and photophysical properties of the sensor molecule change upon binding to an analyte. For instance, modeling can show how the coordination of a metal ion to the nitrogen and sulfur atoms of the pyrazole and benzothiazole rings alters the HOMO-LUMO gap, leading to a detectable change in the fluorescence spectrum.

The typical workflow for modeling such a molecular recognition process is outlined in the table below.

Modeling ComponentDescriptionExample
Receptor The host molecule designed to bind the analyte.This compound
Ligand / Analyte The guest species to be detected.Metal ions (e.g., Hg²⁺), Anions (e.g., CN⁻)
Software Computational chemistry packages used for the simulation.Gaussian, GAMESS, ORCA
Methodology The theoretical approach used for calculations.Density Functional Theory (DFT) for ground state properties, Time-Dependent DFT (TD-DFT) for excited states and spectra.
Key Outputs The predicted data from the simulation.Binding energy, optimized geometry of the complex, changes in HOMO/LUMO energies, simulated UV-Vis and fluorescence spectra.

By simulating the interaction between the this compound scaffold and various analytes, researchers can rationally design more sensitive and selective sensors for a wide range of applications in environmental monitoring and materials science.

Exploration of Advanced Chemical Applications of the Compound and Its Derivatives

Applications in Materials Science and Functional Materials Development

The fusion of the electron-rich pyrazole (B372694) ring and the π-conjugated benzothiazole (B30560) system imparts unique photophysical and electronic characteristics to 2-(1H-pyrazol-4-yl)benzo[d]thiazole, making it a promising candidate for various materials science applications.

Organic Electronic Materials (e.g., Electroluminescent Devices)

Benzothiazole derivatives are recognized for their utility as dopants in the emitting layer of organic light-emitting diodes (OLEDs). uu.nl The inherent fluorescence of the benzothiazole core, which can be tuned by chemical modification, makes it a valuable component in the design of new blue-emitting materials for electroluminescent devices. uu.nlrsc.org Theoretical studies on benzothiazole-based materials have been conducted to understand the relationship between their structure and performance in OLEDs, providing insights into their electronic and optical properties. researchgate.net While specific research on the electroluminescent properties of this compound is not extensively documented, the known applications of related benzothiazole derivatives suggest its potential in this area. uu.nl

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The nitrogen atoms in the pyrazole and benzothiazole rings of this compound make it an excellent candidate for use as a ligand in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Pyrazole-based ligands are known to form stable coordination complexes with various metal ions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis. northeastern.eduresearchgate.netuninsubria.it Specifically, pyrazolate-based MOFs have been synthesized and investigated for their stability and potential for creating open metal sites within the framework. researchgate.net

Thiazole-linked COFs have also demonstrated high chemical stability and have been explored for applications such as photocatalytic degradation of pollutants and as cathode materials in lithium-sulfur batteries. researchgate.net The incorporation of the pyrazolyl-benzothiazole scaffold into COF structures could lead to materials with enhanced electronic properties and stability, opening up new avenues for their application in catalysis and energy storage. northeastern.edu

Fluorescent Materials and Probes

The inherent fluorescence of the benzothiazole moiety is a key feature that has been widely exploited in the development of fluorescent materials and probes. rsc.orgacs.org The photophysical properties of benzothiazole derivatives, including their absorption and emission spectra, are often influenced by the solvent environment and pH. acs.orgresearchgate.netresearchgate.net This sensitivity makes them suitable for use as fluorescent probes for detecting various analytes and biological molecules. acs.org

For instance, benzothiazole-based fluorescent probes have been designed for the detection of hydrogen peroxide and for imaging β-amyloid and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases. nih.gov While direct applications of this compound as a fluorescent probe are still under exploration, the established success of related compounds highlights its potential in this field. acs.orgnih.gov

Role as Ligands in Coordination and Organometallic Chemistry

The nitrogen atoms in the pyrazole and thiazole (B1198619) rings of this compound provide multiple coordination sites, making it a versatile ligand for a wide range of metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes (e.g., with Pd, Pt, Re, Cu, Ni, Mn)

The coordination chemistry of pyrazole-derived ligands is well-established, with numerous complexes of transition metals having been synthesized and characterized. researchgate.netresearchgate.net These ligands can coordinate to metal centers in various modes, leading to the formation of mononuclear, dinuclear, or polynuclear complexes with diverse geometries. researchgate.net

Research on structurally related pyrazolyl-benzimidazole ligands has shown the formation of stable complexes with Cu(II) and Ni(II). researchgate.net Specifically, Ni(II) complexes tend to exhibit tetrahedral geometry, while Cu(II) complexes often adopt a square planar geometry. researchgate.net The synthesis of copper(II) complexes with related thiazole derivatives has also been reported, where the thiazole nitrogen and another donor atom from the ligand coordinate to the metal center. northeastern.edu While the synthesis and characterization of a broad range of metal complexes with this compound are not yet widely reported, the known coordination behavior of its constituent moieties suggests a rich potential for forming complexes with metals such as Pd, Pt, Re, Cu, Ni, and Mn.

Below is a table summarizing the geometries of some reported metal complexes with related pyrazole and thiazole-containing ligands.

Ligand TypeMetal IonCoordination GeometryReference
2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoleNi(II)Tetrahedral researchgate.net
2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoleCu(II)Square Planar researchgate.net
Thiazole derivative (MATY)Pd(II)Square-planar researchgate.net

Catalytic Applications in Organic Transformations

Metal complexes derived from pyrazole-containing ligands have shown significant promise as catalysts in various organic transformations. northeastern.eduresearchgate.net The electronic properties and coordination environment of the metal center can be fine-tuned by modifying the ligand structure, thereby influencing the catalytic activity and selectivity.

For example, palladium(II) complexes of thiazole derivatives have been successfully employed as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, demonstrating high efficiency and reusability. researchgate.net The catalytic activity in such systems is often attributed to the Lewis acidic nature of the metal center. researchgate.net Although specific catalytic applications of this compound metal complexes are yet to be extensively explored, the catalytic potential of related systems suggests that these complexes could be valuable catalysts for a range of organic reactions.

Design and Performance of Chemosensors for Chemical Analytes

The unique structural framework of this compound, which combines an electron-donating pyrazole moiety with an electron-withdrawing benzothiazole unit, makes it an excellent scaffold for the design of chemosensors. These sensors can detect various chemical analytes through observable changes in their optical properties, such as color or fluorescence, upon interaction with the target species.

Colorimetric Sensing Mechanisms

Derivatives of the benzothiazole-pyrazole core have been effectively utilized as colorimetric sensors, enabling the visual detection of specific ions. The sensing mechanism typically involves the interaction of the analyte with the heterocyclic system, leading to a change in the electronic distribution and, consequently, a shift in the absorption spectrum visible to the naked eye.

For instance, benzothiazole azo-derivatives have been designed as optical chemosensors for the detection of various metal ions and anions. rsc.org These sensors exhibit distinct color changes in the presence of specific analytes. The interaction between the analyte and the sensor molecule, often through coordination or hydrogen bonding, alters the intramolecular charge transfer (ICT) characteristics of the sensor, resulting in a visible colorimetric response. One such derivative, 2-(1-(benzo[d]thiazol-2-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (BTDP), was synthesized and its structure confirmed, highlighting the potential of this scaffold in sensor design. researchgate.net

Another study reported a benzothiazole-quinoline based probe for the simultaneous colorimetric detection of cyanide (CN⁻) and copper (Cu²⁺) ions. The sensor displayed a clear color change from pale yellow to orange in the presence of CN⁻. This change is attributed to the nucleophilic addition of the cyanide ion to the sensor molecule, which disrupts the conjugated system and alters its light-absorbing properties.

Furthermore, a novel chemosensor based on a biphenyl-benzothiazole structure demonstrated a colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺ ions, with a noticeable color change from colorless to yellow. This response is selective, with no significant color change observed upon the addition of other common metal ions.

The underlying principle for these colorimetric sensors is the change in the electronic properties of the benzothiazole-pyrazole system upon analyte binding. This change modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a shift in the absorption wavelength and a visible color change.

Table 1: Examples of Benzothiazole-Based Colorimetric Chemosensors

Sensor Derivative Target Analyte(s) Observable Change
Benzothiazole azo-derivative Metal ions, Anions (CO₃²⁻, CN⁻) Distinct color changes
Benzothiazole-quinoline probe CN⁻, Cu²⁺ Pale yellow to orange (for CN⁻)
Biphenyl-benzothiazole Zn²⁺, Cu²⁺, Ni²⁺ Colorless to yellow
2-(2-([2,2′-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole CN⁻ Yellow to colorless

Fluorescent Sensing Mechanisms (Turn-on/Turn-off)

Fluorescent sensing offers a highly sensitive method for analyte detection. The this compound scaffold can be functionalized to create fluorescent probes that exhibit either an enhancement ("turn-on") or a quenching ("turn-off") of their fluorescence upon binding to a specific analyte.

A notable example is a 2-pyridylthiazole derivative, 4-phenyl-2-(2-pyridyl)thiazole (B187651) (2-PTP), which acts as a "turn-on" fluorescent sensor for Fe(III) ions. nih.gov The binding of Fe(III) to the sensor restricts the intramolecular rotation within the molecule, leading to an enhancement of its fluorescence emission. This same molecule also displays pH-dependent dual-emission, making it a versatile sensor. nih.gov

Similarly, another 2-pyridylthiazole derivative, 4-methyl-2-(2-pyridyl)-5-(2-thiophenyl)thiazole (2-PTT), functions as a ratiometric fluorescent sensor for Zn(II). nih.gov Upon the addition of Zn(II), the sensor exhibits a new emission band at a longer wavelength, allowing for ratiometric detection which is more reliable as it is based on the ratio of two emission intensities.

In another study, a biphenyl-benzothiazole-based sensor displayed a "turn-on" enhanced fluorescence response for Zn²⁺ ions, while showing a "turn-off" or quenched response for Cu²⁺ and Ni²⁺ ions. The "turn-on" mechanism for Zn²⁺ is often attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion rigidifies the molecular structure and reduces non-radiative decay pathways. Conversely, the "turn-off" mechanism for paramagnetic ions like Cu²⁺ is typically due to energy or electron transfer from the excited fluorophore to the metal ion.

The design of these fluorescent sensors relies on the principles of photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). By carefully selecting the functional groups attached to the this compound core, it is possible to fine-tune the sensor's selectivity and the nature of its fluorescent response.

Table 2: Examples of Benzothiazole-Based Fluorescent Chemosensors

Sensor Derivative Target Analyte Sensing Mechanism Fluorescence Response
4-Phenyl-2-(2-pyridyl)thiazole (2-PTP) Fe(III) Restriction of intramolecular rotation Turn-on nih.gov
4-Methyl-2-(2-pyridyl)-5-(2-thiophenyl)thiazole (2-PTT) Zn(II) Ratiometric Dual-emission nih.gov
Biphenyl-benzothiazole Zn²⁺ Chelation-Enhanced Fluorescence (CHEF) Turn-on
Biphenyl-benzothiazole Cu²⁺, Ni²⁺ Energy/Electron Transfer Turn-off

Contribution to Supramolecular Chemistry and Self-Assembly

The structural features of this compound, including the presence of multiple nitrogen and sulfur heteroatoms and aromatic rings, make it a promising building block in supramolecular chemistry. These features allow the molecule to participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen or chalcogen bonding, which are crucial for the construction of well-defined supramolecular architectures.

The crystal structure of a closely related derivative, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, reveals that the pyrazole and benzothiazole ring systems are nearly coplanar. nih.govresearchgate.netnih.gov This planarity facilitates the formation of extended supramolecular structures through intermolecular interactions. In its three-dimensional packing, the carbonyl oxygen atom acts as an acceptor for four weak C-H···O hydrogen bonds, and a double-layer structure is formed. nih.govresearchgate.netnih.gov This demonstrates the potential of the pyrazolyl-benzothiazole scaffold to direct the self-assembly of molecules into ordered solid-state structures.

Studies on other related heterocyclic systems further underscore the importance of non-covalent interactions in directing self-assembly. For example, the crystal engineering of pyrazolyl-thiazole derivatives has shown the structure-directing role of π-stacking and σ-hole interactions, such as halogen and chalcogen bonds. rsc.org The self-assembly of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine with metal ions like silver(I) and iron(II) leads to the formation of discrete metallosupramolecular architectures and coordination polymers. anu.edu.aumdpi.com

The ability of the this compound backbone to form predictable supramolecular motifs is of significant interest for the development of new materials with tailored properties, such as porous materials, liquid crystals, and functional thin films.

Nonlinear Optical (NLO) Properties

Molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant nonlinear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. The this compound scaffold, with its electron-donating pyrazole ring and electron-accepting benzothiazole moiety connected through a conjugated system, fits this D-π-A design principle.

Research on related benzothiazole derivatives has demonstrated their potential as NLO materials. For instance, carbazole-benzothiazole derivatives, where carbazole (B46965) acts as the donor and benzothiazole as the acceptor, have been synthesized and their third-order NLO properties investigated. researching.cn Z-scan measurements revealed that these compounds exhibit reverse saturable absorption and self-focusing or self-defocusing effects, with significant nonlinear absorption coefficients and refractive indices. researching.cn

Similarly, a study on 4-chlorothiazole-based azo dyes with a D-π-A structure showed high second-order NLO activity. researchgate.net The introduction of strong acceptor and donor groups along the conjugated backbone was found to enhance the NLO response. Theoretical calculations on thiazole and benzothiazole derivatives have also predicted large third-order NLO polarizabilities, suggesting their promise for NLO applications. researchgate.net

The NLO response in these molecules arises from the intramolecular charge transfer from the donor to the acceptor unit upon excitation by an intense light source. The efficiency of this charge transfer, and thus the magnitude of the NLO effect, can be tuned by modifying the strength of the donor and acceptor groups and the length and nature of the π-conjugated bridge. The this compound framework provides a versatile platform for such molecular engineering to optimize NLO properties.

Table 3: Nonlinear Optical Properties of Related Benzothiazole Derivatives

Compound Type NLO Property Measurement Technique Key Findings
Carbazole-benzothiazole derivatives Third-order NLO Z-scan Reverse saturable absorption, self-focusing/defocusing effects researching.cn
4-Chlorothiazole-based azo dyes Second-order NLO - High second-order NLO activity researchgate.net
Thiazole and benzothiazole derivatives Third-order NLO polarizability DFT calculations Large predicted γ values researchgate.net
Pyrazoline derivatives Third-order NLO Third Harmonic Generation High dependence of optical nonlinearity on functionalization researchgate.net

Structure Property Relationship Spr Studies in Chemical Contexts

Impact of Substituent Effects on Spectroscopic Properties (e.g., Photophysical Behavior)

The photophysical properties of molecules derived from the 2-(1H-pyrazol-4-yl)benzo[d]thiazole scaffold are highly sensitive to the electronic nature of substituents attached to either the benzothiazole (B30560) or the pyrazole (B372694) ring. These modifications can significantly alter the absorption and emission spectra, fluorescence quantum yields, and Stokes shifts.

Research on related heterocyclic systems, such as thiazolo[5,4-d]thiazole (B1587360) and various pyrazole derivatives, provides insight into the governing principles. nih.govnih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in analogous push-pull systems, EDGs tend to raise the HOMO energy level while EWGs lower the LUMO level, resulting in a smaller energy gap and a bathochromic (red) shift in both absorption and emission spectra. beilstein-archives.org

Studies on pyrazole-oxadiazole derivatives have shown that incorporating different aromatic groups can tune fluorescence emission wavelengths from 410 nm to 450 nm, achieving quantum yields as high as 0.69. researchgate.net Similarly, for naphtho[2,3-d]thiazole-4,9-diones, introducing nitrogen-containing heterocycles as substituents leads to significant bathochromic shifts, resulting in orange-red fluorescence with emission maxima exceeding 600 nm in polar solvents. nih.gov The introduction of a chlorine atom, a moderately electron-withdrawing substituent, onto the phenyl ring of a pyrazoline has been shown to amplify fluorescence intensity. researchgate.net

These findings suggest that the photophysical behavior of this compound derivatives can be precisely controlled. Attaching EDGs like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups is expected to cause a red-shift in fluorescence, while EWGs such as nitro (-NO₂) or cyano (-CN) groups would also lead to red-shifts due to the creation of a push-pull system, potentially enhancing intramolecular charge transfer (ICT) character.

Table 1: Predicted Substituent Effects on Photophysical Properties of this compound

Substituent PositionSubstituent TypeExpected Effect on Absorption/EmissionPredicted Fluorescence Intensity
Benzothiazole C-6Electron-Donating (e.g., -OCH₃)Bathochromic Shift (Red Shift)Potentially Increased
Benzothiazole C-6Electron-Withdrawing (e.g., -NO₂)Bathochromic Shift (Red Shift)Potentially Quenched or Altered
Pyrazole N-1Phenyl GroupModulation based on phenyl substitutionDependent on substituent on phenyl
Pyrazole C-3Aromatic/Heterocyclic GroupTunable Emission WavelengthsHigh variability

This table is predictive and based on principles from related heterocyclic systems.

Correlation between Molecular Structure and Ligand Binding Affinity (Non-Biological Targets)

The this compound framework contains multiple nitrogen and sulfur heteroatoms, making it an excellent chelating ligand for a variety of metal ions. The affinity and selectivity of this binding can be systematically tuned by altering the compound's molecular structure.

Studies have demonstrated that pyrazole and benzothiazole moieties are effective coordination sites. nih.govmdpi.com Research on 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoles, a closely related structure, showed the formation of stable, non-chelated complexes with Cu(II) and Ni(II) in a 1:2 metal-to-ligand ratio. researchgate.net In these complexes, the geometry around the metal center was influenced by the metal ion itself, with Ni(II) complexes exhibiting tetrahedral geometry and Cu(II) complexes showing square planar geometry. researchgate.net

The binding affinity is strongly correlated with the steric and electronic environment around the coordination sites. The introduction of bulky substituents near the nitrogen atoms of the pyrazole or benzothiazole rings can sterically hinder the approach of a metal ion, potentially lowering the binding affinity or altering the coordination geometry. Conversely, the incorporation of additional donor atoms, such as a hydroxyl or carbonyl group, at a suitable position can create a multidentate ligand, enhancing the binding affinity and stability of the resulting metal complex through the chelate effect.

Derivatives of 1-(2-benzothiazolyl)pyrazolines have been shown to exhibit significant fluorescence quenching upon binding to various transition metal ions like Fe³⁺, Cu²⁺, Hg²⁺, and Zn²⁺, indicating a strong interaction. researchgate.net This suggests that the pyrazole-benzothiazole scaffold is a robust platform for developing ligands with high affinity for specific metal ions. The selectivity can be engineered by modifying the "bite angle" and the electronic properties of the donor atoms. For example, "hard" donor atoms (like oxygen or nitrogen) favor binding to "hard" metal ions (like Al³⁺), while "soft" donor atoms (like sulfur) favor "soft" metal ions (like Hg²⁺).

Table 2: Structural Modifications and Their Predicted Impact on Metal Ion Binding

Structural ModificationTarget Metal Ion TypePredicted Effect on Binding AffinityRationale
Introduction of -OH at Pyrazole C-5Hard Cations (e.g., Al³⁺)IncreasedCreation of a new O,N-donor chelation site.
Substitution at Benzothiazole C-2Various (e.g., Cu²⁺, Ni²⁺)Modulation of Steric/Electronic EnvironmentAlters accessibility and basicity of thiazole (B1198619) nitrogen.
Introduction of Thioether at PyrazoleSoft Cations (e.g., Hg²⁺, Ag⁺)IncreasedIntroduction of a soft sulfur donor atom.
Bulky groups near N-donorsAll Metal IonsDecreasedSteric hindrance prevents optimal coordination.

This table is predictive and based on established coordination chemistry principles.

Structure-Performance Relationships in Chemosensor Design and Function

The tunable photophysical properties and metal-binding capabilities of the this compound scaffold make it an ideal candidate for designing fluorescent chemosensors. The performance of such sensors—specifically their sensitivity, selectivity, and response mechanism ("turn-on" vs. "turn-off")—is directly linked to their molecular structure.

A common sensing mechanism involves chelation-enhanced fluorescence (CHEF). In this process, a ligand with low native fluorescence binds to a target analyte (e.g., a metal ion), forming a rigid complex that restricts photoinduced electron transfer (PET) or other non-radiative decay pathways, leading to a significant "turn-on" fluorescence response. researchgate.net For example, a chemosensor based on a benzothiazole derivative demonstrated high selectivity and sensitivity for Zn²⁺, with a detection limit of 7.5 x 10⁻⁷ mol L⁻¹, attributed to the coordination between the ion and the benzothiazole moiety. researchgate.net

Conversely, a "turn-off" response can occur if the bound metal ion is paramagnetic (like Cu²⁺ or Fe³⁺) and quenches the fluorescence through energy or electron transfer. researchgate.net The design strategy involves creating a specific binding pocket that is sterically and electronically complementary to the target ion.

The structure-performance relationship can be summarized as follows:

Selectivity: Achieved by tailoring the size of the binding cavity and the nature of the donor atoms (hard/soft) to match the properties of the target ion. For instance, benzothiazole-based sensors have been designed for the selective detection of ions such as Zn²⁺, Cu²⁺, Ni²⁺, and Al³⁺. nih.govresearchgate.net

Sensitivity: Enhanced by incorporating fluorophores with high quantum yields in their complexed state and by introducing substituents that facilitate strong binding, leading to low detection limits, often in the nanomolar range. nih.govrsc.org

Response Mechanism: The choice of fluorophore and its electronic coupling to the receptor site determines the sensing output. A rigidified structure upon binding typically leads to a "turn-on" response, while binding to a quenching species results in a "turn-off" signal. researchgate.netresearchgate.net

For this compound, the pyrazole nitrogen atoms and the benzothiazole nitrogen and sulfur atoms form a pre-organized pocket for metal ion coordination, which is a foundational element for a high-performance chemosensor.

Table 3: Structure-Performance Correlation in Pyrazole-Benzothiazole Chemosensors

Sensor Design FeaturePerformance Metric AffectedExample Mechanism
Pre-organized N,S-donor pocketSelectivity for specific metal ionsComplementary size and electronics for ions like Zn²⁺ or Cu²⁺. nih.gov
Attachment of a strong fluorophoreSensitivity (Low Detection Limit)Inhibition of PET upon ion binding, causing fluorescence enhancement. nih.gov
Paramagnetic ion binding"Turn-off" ResponseFluorescence quenching via energy/electron transfer to ions like Fe³⁺. researchgate.net
Anion-binding moiety (e.g., -NH)Anion Sensing (e.g., F⁻, S²⁻)Hydrogen bonding or deprotonation alters photophysical properties. researchgate.net

Influence of Structural Modifications on Catalytic Activity

Transition metal complexes derived from pyrazole and benzothiazole ligands are recognized for their potential catalytic applications. The structure of the this compound ligand profoundly influences the catalytic activity of its corresponding metal complexes by modifying the steric and electronic environment of the metal center.

Key structural factors include:

Substituents on the Ligand: Electron-donating groups on the pyrazole or benzothiazole rings increase the electron density on the metal center. This can enhance its reactivity in oxidative addition steps, which is crucial in many catalytic cycles. Conversely, electron-withdrawing groups make the metal center more electrophilic, which can be beneficial for activating substrates in reactions like Lewis acid catalysis.

Ligand Denticity: While this compound can act as a bidentate ligand, modifications could introduce additional donor groups, creating tridentate or tetradentate ligands. This increased coordination can enhance the stability of the catalytic complex but may also reduce its activity by limiting the availability of open coordination sites for substrate binding.

A notable study demonstrated that using pyrazoles as ancillary ligands significantly enhances the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. nih.gov The pyrazole ligand was found to cooperate with the titanium center, increasing the polymerization rate by up to 17-fold compared to the catalyst alone. nih.gov This highlights that even simple structural modifications to the ligand environment can have a dramatic impact on catalytic performance. Although direct catalytic studies on this compound complexes are not widely reported, the principles derived from related systems strongly suggest their potential. For instance, complexes of this ligand with metals like copper, palladium, or rhodium could be explored for C-C coupling reactions, hydrogenations, or polymerizations.

Future Directions and Emerging Research Avenues for 2 1h Pyrazol 4 Yl Benzo D Thiazole

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future of chemical synthesis lies in the adoption of green and sustainable practices. For 2-(1H-pyrazol-4-yl)benzo[d]thiazole and its derivatives, this translates to the development of methodologies that are not only efficient and high-yielding but also environmentally benign and atom-economical. nih.gov

Current research highlights a move away from traditional, often harsh, reaction conditions that involve organic solvents, high temperatures, and extended reaction times. researchgate.net The focus is shifting towards greener alternatives such as:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. researchgate.net

Solvent-Free and Catalyst-Free Reactions: Conducting reactions in the absence of volatile organic solvents and catalysts simplifies purification and minimizes waste. researchgate.netnih.govresearchgate.net Grinding techniques are also being explored for solvent-free synthesis of pyrazole (B372694) derivatives. researchgate.net

Use of Green Solvents: When solvents are necessary, the use of environmentally friendly options like water or ethanol (B145695) is being prioritized. researchgate.netjetir.org

Multi-Component, One-Pot Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more efficient and generate less waste compared to linear, multi-step syntheses. researchgate.netresearchgate.net

Recyclable Catalysts: The use of heterogeneous catalysts, such as SnP₂O₇ and nano-ZnO, which can be easily recovered and reused, is a key aspect of sustainable synthesis. mdpi.comnih.gov

A notable example is the synthesis of pyrazole-linked benzothiazole-β-naphthol derivatives through a simple, efficient, and eco-friendly catalyst-free route, demonstrating good to excellent yields. nih.gov Similarly, green chemistry principles have been successfully applied to the synthesis of various benzothiazole (B30560) compounds through the condensation of 2-aminobenzenethiol with aldehydes or other reagents. mdpi.com The Knorr pyrazole synthesis, a classic method, is also being adapted to use green catalysts like ammonium (B1175870) chloride in renewable solvents like ethanol. jetir.org

The overarching goal is to create synthetic pathways that adhere to the twelve principles of green chemistry, minimizing hazardous substances, reducing waste, and utilizing renewable resources. jetir.org

Exploration of Novel Advanced Materials with Tailored Optoelectronic Properties

The unique electronic structure of this compound, arising from the coupling of electron-rich pyrazole and benzothiazole rings, makes it a promising candidate for the development of advanced materials with tailored optoelectronic properties.

Future research will likely focus on:

Nonlinear Optical (NLO) Materials: Organic molecules with extended conjugation and charge-transfer characteristics can exhibit significant NLO properties. researchgate.net By strategically modifying the this compound scaffold with donor and acceptor groups, it may be possible to design novel chromophores for applications in photonics and optical data storage. dntb.gov.ua

Fluorescent Dyes and Sensors: The inherent fluorescence of benzothiazole derivatives can be modulated by the pyrazole moiety and other substituents. mdpi.com This opens up possibilities for creating novel fluorescent probes for sensing metal ions, DNA, and proteins. nih.gov The development of solid-state fluorescent materials is also a key area of interest for applications in optoelectronic devices. rsc.org

Organic Semiconductors: The energy gap of benzothiazole-based materials can be tuned by chemical modification, making them suitable for use in organic semiconductors. nih.govresearchgate.net Theoretical studies, such as Density Functional Theory (DFT), will play a crucial role in predicting the electronic and optical properties of new derivatives and guiding their synthesis. dntb.gov.uanih.gov

Research has already shown that the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro group influences the solid-state arrangement and optical properties, demonstrating the potential for tuning these characteristics. mdpi.com

Integration into Hybrid and Nanomaterial Systems for Enhanced Performance

The integration of this compound into hybrid and nanomaterial systems is a promising strategy to enhance its performance and unlock new applications.

Key research directions include:

Hybridization with Other Pharmacophores: The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. acs.org Hybridizing the this compound core with other biologically active moieties could lead to the development of multifunctional molecules with enhanced therapeutic potential. acs.orgacs.org

Incorporation into Nanoparticles: Magnetic nanoparticles are being explored as green and efficient catalysts for the synthesis of pyrazole derivatives. researchgate.net The unique properties of nanomaterials can also be leveraged to create novel drug delivery systems or enhance the catalytic activity of the embedded benzothiazole-pyrazole compounds.

Formation of Metal Complexes: The nitrogen and sulfur atoms in the this compound structure make it an excellent ligand for coordinating with metal ions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties.

Computational Design and Rational Synthesis of Next-Generation Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific properties. For this compound, these approaches will be crucial for the rational design of next-generation analogues.

Future efforts will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric, electronic, and optical properties of new derivatives, helping to identify promising candidates for synthesis. researchgate.netdntb.gov.uaresearchgate.net This can significantly reduce the time and resources required for experimental work.

Molecular Docking Simulations: In the context of drug discovery, molecular docking can be used to predict the binding affinity and mode of interaction of this compound analogues with biological targets such as enzymes and receptors. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity or physical properties, providing valuable insights for the design of more potent or efficient molecules.

Recent studies have already demonstrated the utility of these computational approaches in understanding the properties of related benzothiazole and pyrazole derivatives. nih.govnih.gov

Mechanistic Insights into Complex Chemical Interactions and Transformations

A deeper understanding of the reaction mechanisms and intermolecular interactions of this compound is essential for optimizing its synthesis and controlling its properties.

Future research in this area will focus on:

Elucidating Reaction Pathways: Investigating the detailed mechanisms of the reactions used to synthesize this compound and its derivatives will enable the development of more efficient and selective synthetic methods. For instance, understanding the role of catalysts and intermediates in reactions like the Knorr pyrazole synthesis is crucial. youtube.com

Studying Intermolecular Interactions: The way in which this compound molecules interact with each other and with their environment (e.g., solvents, biological macromolecules) determines their bulk properties and biological activity. Techniques like X-ray crystallography can provide detailed information about the crystal packing and hydrogen bonding patterns. nih.gov

Investigating Photophysical Processes: For applications in optoelectronics, it is important to understand the processes that occur after the molecule absorbs light, such as fluorescence, phosphorescence, and energy transfer. Time-resolved spectroscopy can be used to study these dynamic processes. rsc.org

A recent study on the crystal structure of a 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one derivative revealed the near coplanarity of the ring systems and the presence of weak hydrogen bonds, providing valuable insights into its three-dimensional structure. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 2-(1H-pyrazol-4-yl)benzo[d]thiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves condensation reactions between pyrazole-4-carboxaldehyde derivatives and o-aminothiophenol under acidic or basic conditions. For example, benzo[d]thiazole formation can be achieved via cyclization using catalytic HCl in ethanol at reflux (70–80°C) . To optimize yield, solvent choice (e.g., DMF vs. ethanol) and catalyst loading (e.g., 10 mol% CuI for Sonogashira coupling) should be systematically tested. Reaction monitoring via TLC or HPLC ensures intermediate formation, while recrystallization in ethanol/water mixtures improves purity .

Basic: How can spectroscopic and analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key diagnostic signals include the pyrazole C4 proton (δ 7.8–8.2 ppm) and benzo[d]thiazole C2 proton (δ 8.5–8.7 ppm) .
  • IR Spectroscopy : Confirm N–H stretching (3100–3300 cm⁻¹) and C=N/C–S bonds (1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively) .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N, S content (e.g., C: 58.3%, H: 3.2%, N: 19.4%, S: 11.1%) to verify purity >95% .

Basic: What preliminary biological screening assays are recommended for evaluating the bioactivity of this compound?

Methodological Answer:
Initial screens should target:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorometric or colorimetric substrates .

Advanced: How can regioselectivity challenges in pyrazole-thiazole coupling reactions be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. For example, using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with electron-withdrawing substituents on the pyrazole ring directs coupling to the C4 position . Computational DFT studies (e.g., B3LYP/6-31G*) predict thermodynamic favorability of 1,3-dipolar cycloaddition pathways, guiding solvent (polar aprotic vs. protic) and temperature (room temp. vs. reflux) selection .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of benzo[d]thiazole-pyrazole hybrids?

Methodological Answer:

  • Substituent Variation : Introduce halogens (F, Cl) at the pyrazole C3/C5 positions to enhance lipophilicity and membrane permeability .
  • Scaffold Hybridization : Fuse triazole or indole moieties to the thiazole ring to probe π-π stacking interactions in enzyme binding pockets .
  • Pharmacophore Modeling : Use MOE or Schrödinger Suite to identify critical hydrogen-bonding (e.g., pyrazole N–H) and hydrophobic regions .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, a low LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack at the thiazole sulfur . Solvent effects (PCM model) and Mulliken charge analysis further refine reactivity predictions for SNAr or radical reactions .

Advanced: What experimental and computational approaches resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to assess interactions between variables (e.g., temperature, catalyst ratio) .
  • Kinetic Studies : In situ IR or NMR monitors intermediate formation rates to identify rate-limiting steps (e.g., cyclization vs. coupling) .
  • Meta-Analysis : Compare literature data (e.g., yields of 45–78% in ethanol vs. 60–85% in DMF) to identify solvent-dependent trends .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation for biological assays?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 h) with HPLC monitoring. Thiazole rings degrade at pH < 2, necessitating buffered solutions (pH 6–8) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~200°C, confirming suitability for lyophilization .

Advanced: What heterocyclic systems can be derived from this compound, and how do they expand functional utility?

Methodological Answer:

  • Triazole Fusion : Click chemistry with azides yields triazolo-benzo[d]thiazoles, enhancing DNA intercalation potential .
  • Oxazole Analogues : Replace thiazole sulfur with oxygen via oxidative cyclization (e.g., POCl3), improving solubility for aqueous assays .

Advanced: What mechanistic insights explain the compound’s activity in enzyme inhibition assays?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

  • Hydrogen Bonding : Pyrazole N–H forms a 2.1 Å bond with COX-2’s Tyr355 .
  • Hydrophobic Interactions : Benzo[d]thiazole’s aromatic system stacks with Phe518 in the kinase domain .
    Free energy calculations (MM-PBSA) quantify binding affinity (ΔG = −9.8 kcal/mol), guiding lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.